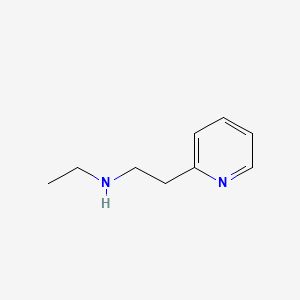

N-乙基吡啶-2-乙胺

描述

N-Ethylpyridine-2-ethylamine is a compound that can be inferred to be related to various pyridine derivatives, which are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The papers provided discuss several compounds with structural similarities to N-Ethylpyridine-2-ethylamine, such as N-methyl-2-(2-pyridyl)ethylamine and N-(6-chloro-3-pyridyl)methyl-N-ethylamine, which are used as intermediates in chemical syntheses .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from pyridine or its derivatives. For instance, N-methyl-2-(2-pyridyl)ethylamine hydrochloride is synthesized from 2-methylpyridine through a four-step reaction, with the key factors being the molar ratio of reactants and reaction conditions such as temperature and time . Similarly, N-(6-chloro-3-pyridyl)methyl-N-ethylamine is synthesized by reacting 2-chloro-5-chloromethyl-pyridine with mono-ethylamine under optimized conditions to achieve a high yield .

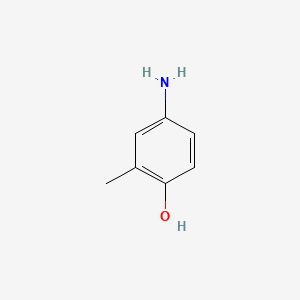

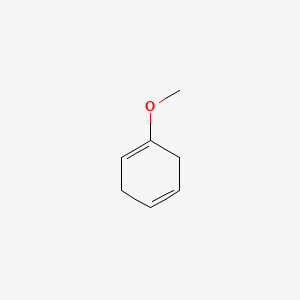

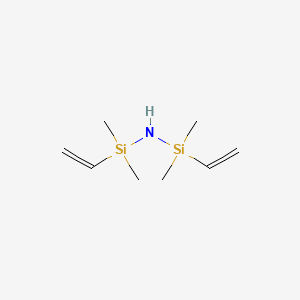

Molecular Structure Analysis

The molecular structure of compounds related to N-Ethylpyridine-2-ethylamine can be complex, with various substituents influencing their chemical behavior. For example, the crystal structure of N-[2-(chloromercuri)ethyl]diethylamine has been determined by X-ray diffraction, revealing specific interatomic distances and angles that are crucial for understanding the compound's properties . The molecular structures of other pyridine derivatives are characterized by intermolecular hydrogen-bonding interactions, which can form different types of networks or chains .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions depending on their substituents. For instance, the compound 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which is a weak nucleophilic base, can react with methylamine or ethylamine to form N-alkylpyridinium salts . The reactivity of these compounds is influenced by steric effects, as seen in the Janus group effect, which protects the heteroatom from electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of isopropyl and methyl groups in 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine affects its nucleophilicity and ability to participate in organic syntheses . The crystal structure of related compounds provides insights into their potential intermolecular interactions, which can affect their solubility, melting point, and other physical properties .

科学研究应用

动态组合化学和大环化合物:Haussmann、Khan和Stoddart(2007)的研究强调了2,6-二甲酰吡啶和2,2'-氧基双(乙基胺)在形成动态组合库中的应用,从而创造了[2]轮烷。这些轮烷保留了动态特性,展示了在分子机器和智能材料发展中的潜力(Haussmann et al., 2007)。

合成和优化技术:黄来英(2012)专注于通过优化反应条件合成N-甲基-2-(2-吡啶基)乙胺盐酸盐,这是一种相关化合物。这项研究有助于高效生产吡啶衍生物,对各种化学合成有用(Huang Lai-ying, 2012)。

相关化合物的抗癌性质:Lo等人(2015)探讨了二核铂(II)N4Py配合物的抗癌性质,其中N4Py在结构上与N-乙基吡啶-2-乙胺相关。这项研究提出了在开发新型抗癌药物方面的潜在应用(Lo et al., 2015)。

有机化学中的亲核重排:Terenin和Maloshitskaya(2000)关于2'-取代2-乙基吡啶的重排工作,使用甲胺,提供了关于亲核重排机制的见解,这在有机合成中至关重要(Terenin & Maloshitskaya, 2000)。

分子药理学和配体-受体相互作用:Berridge(1972)研究了乙胺及其衍生物在激活5-羟色胺受体中的作用。了解这些相互作用对于开发针对这些受体的药物至关重要(Berridge, 1972)。

肽合成和化学连接:Kawakami和Aimoto(2003)描述了使用2-巯基-1-(2-硝基苯基)乙胺基团进行肽合成的光可移除辅助体系。这种方法有助于开发高效的肽合成方法(Kawakami & Aimoto, 2003)。

催化和聚合:Flisak和Sun(2015)讨论了二咪啉吡啶金属配合物的应用,其结构类似于N-乙基吡啶-2-乙胺,在乙烯聚合中的作用,展示了它们在催化和材料科学中的作用(Flisak & Sun, 2015)。

光谱研究和分子相互作用:Gobin、Marteau和Petitet(2004)对N-乙基胺进行了光谱研究,提供了对分子相互作用的见解,这对于理解N-乙基吡啶-2-乙胺在各种环境中的行为至关重要(Gobin et al., 2004)。

安全和危害

N-Ethylpyridine-2-ethylamine is classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

属性

IUPAC Name |

N-ethyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-10-8-6-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZVQNMIQKLTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212327 | |

| Record name | N-Ethylpyridine-2-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethylpyridine-2-ethylamine | |

CAS RN |

6304-26-3 | |

| Record name | N-Ethyl-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylpyridine-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6304-26-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethylpyridine-2-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylpyridine-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLPYRIDINE-2-ETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8V86PC83F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)